![molecular formula C17H17N3O2 B5622253 N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea](/img/structure/B5622253.png)

N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrolidinyl compounds typically involves strategic oxidative C–H functionalization and intramolecular cyclization. For instance, hypervalent iodine-promoted regioselective oxidative C–H functionalization has been used to synthesize biologically potent compounds, demonstrating the efficacy of metal-free approaches and the importance of substrate scope (Mariappan et al., 2016). Additionally, base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides has been employed to obtain phenyl-2(1Н)-pyridinones, highlighting the role of experimental conditions and substituent effects on reaction outcomes (Goncharov et al., 2015).

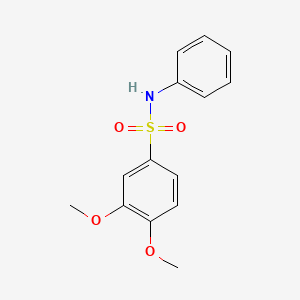

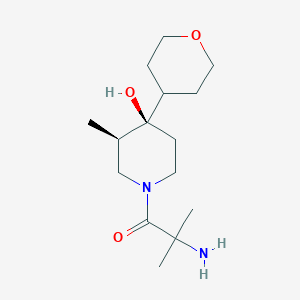

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves detailed characterizations, such as X-ray crystallography. For example, the synthesis, characterization, and crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one have been documented, providing insights into planarity and conformational aspects (Sharma et al., 2013).

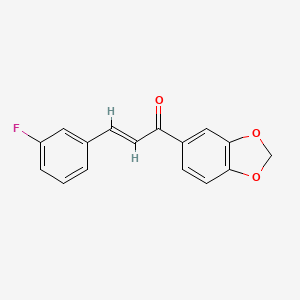

Chemical Reactions and Properties

Chemical reactions involving N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea or similar structures often involve intricate mechanisms. For instance, the addition of lithium derivatives to aldehydes in the presence of chiral ligands demonstrates the potential for enantioface-differentiating reactions (Soai & Mukaiyama, 1979).

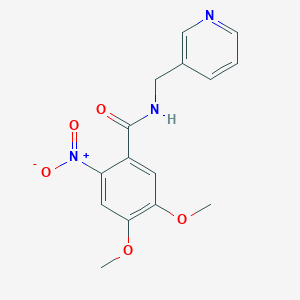

Physical Properties Analysis

Investigating the physical properties of such compounds includes examining their solubility, thermal stability, and hydrophobicity. A study on related polyimides derived from a pyrrolidinyl-phenyl-pyridine monomer revealed good solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and excellent hydrophobicity (Huang et al., 2017).

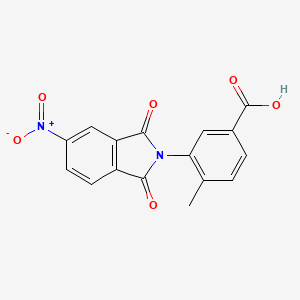

Chemical Properties Analysis

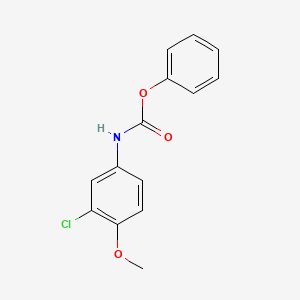

Chemical properties such as reactivity and binding affinity can be elucidated through complex formation and catalytic activity studies. Ni(II) and Pd(II) complexes with pyridinyloxazolidine compounds have been synthesized and characterized, demonstrating catalytic activities in the aza-Michael reaction, which provides insight into the chemical behavior of related compounds (Ardizzoia et al., 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-10-5-11-20(16)15-9-4-8-14(12-15)19-17(22)18-13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBLZFIAXKWQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5622172.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622188.png)

![2-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5622207.png)

![N'-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5622210.png)

![(1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622215.png)

![1-methyl-8-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5622222.png)

![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)

![2-[(3-phenylpropyl)(propyl)amino]ethanol](/img/structure/B5622275.png)